molecular formula C24H29N3O B11181946 {2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone

{2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone

Cat. No.: B11181946
M. Wt: 375.5 g/mol
InChI Key: HFYWQTOUENGAEM-UHFFFAOYSA-N
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Description

{2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone is a complex organic compound that features a quinoline core substituted with a piperazine moiety and a phenyl group

Preparation Methods

The synthesis of {2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the piperazine moiety and the phenyl group. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety using alkyl halides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

{2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, {2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone is unique due to its quinoline core, which may confer different biological activities and chemical properties.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

[2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C24H29N3O/c1-24(2)17-20(18-26-15-13-25(3)14-16-26)21-11-7-8-12-22(21)27(24)23(28)19-9-5-4-6-10-19/h4-12,17H,13-16,18H2,1-3H3

InChI Key

HFYWQTOUENGAEM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C)C

Origin of Product

United States

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